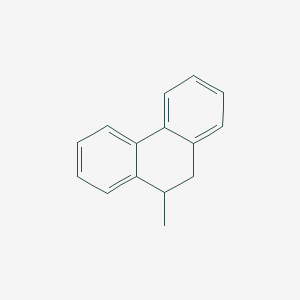

9-Methyl-9,10-dihydrophenanthrene

Beschreibung

9-Methyl-9,10-dihydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially saturated phenanthrene backbone with a methyl substituent at the 9-position. This compound is structurally characterized by a fused three-ring system, where the central ring is partially hydrogenated (9,10-dihydro configuration), reducing aromaticity and altering reactivity compared to fully aromatic phenanthrene. Its molecular formula is C₁₅H₁₄, with a molecular weight of 194.28 g/mol.

Synthetically, 9-methyl-9,10-dihydrophenanthrene can be prepared via flash vacuum pyrolysis (FVP) of 2-methyl-2'-vinylbiphenyl, yielding the target compound through cyclization and dehydrogenation processes . This method highlights its accessibility from biphenyl precursors, which is critical for applications in materials science and medicinal chemistry.

Eigenschaften

CAS-Nummer |

52978-94-6 |

|---|---|

Molekularformel |

C15H14 |

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

9-methyl-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C15H14/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-9,11H,10H2,1H3 |

InChI-Schlüssel |

OEVOTPDHCAGASB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Heck Reaction: One of the primary methods for synthesizing 9-Methyl-9,10-dihydrophenanthrene involves a palladium-catalyzed Heck reaction. This reaction is followed by a reverse Diels-Alder reaction to eliminate formaldehyde.

Intramolecular Diels-Alder Reaction: Another method involves the intramolecular Diels-Alder reaction, which is a key step in forming the benzene ring necessary for the synthesis of polycyclic aromatic hydrocarbons.

Industrial Production Methods: Industrial production of 9-Methyl-9,10-dihydrophenanthrene typically involves large-scale palladium-catalyzed reactions due to their efficiency and ability to produce high yields of the desired product. The use of industrial catalysts such as NiMo/Al2O3-USY is common in these processes .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The compound can be reduced back to phenanthrene using hydrogen gas and a catalyst such as Raney nickel.

Substitution: Electrophilic halogenation can occur at the 9th position to form 9-bromophenanthrene using bromine.

Aromatic Sulfonation: This reaction can produce 2- and 3-phenanthrenesulfonic acids using sulfuric acid.

Common Reagents and Conditions:

Oxidation: Chromic acid

Reduction: Hydrogen gas, Raney nickel

Halogenation: Bromine

Sulfonation: Sulfuric acid

Major Products:

Phenanthrenequinone: from oxidation

Phenanthrene: from reduction

9-Bromophenanthrene: from halogenation

Phenanthrenesulfonic acids: from sulfonation

Wissenschaftliche Forschungsanwendungen

9-Methyl-9,10-dihydrophenanthrene is characterized by a methyl group at the 9th position with hydrogenation at the 9th and 10th positions of the phenanthrene. It is used as a precursor in synthesizing phenanthrene derivatives for studying polycyclic aromatic hydrocarbons.

Scientific Research Applications

9-Methyl-9,10-dihydrophenanthrene and its derivatives have been studied for several biological activities:

- ** Anticancer Properties**

- Antioxidant Properties

- Anti-inflammatory Properties

Use as SARS-CoV-2 3CLpro inhibitors

9,10-dihydrophenanthrene derivatives can be easily developed as broad-spectrum 3CLpro inhibitors for coronavirus treatment . 9,10-dihydrophenanthrene derivatives have been discovered as non-peptidomimetic and non-covalent inhibitors of SARS-CoV-2 3CL pro . C1 and C2 display the most potent SARS-CoV-2 3CL pro inhibition activity, with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively . Further enzyme kinetics assays show that these two compounds dose-dependently inhibit SARS-CoV-2 3CL pro via a mixed-inhibition manner .

Use in medicinal chemistry

9,10-Dihydrophenanthrene and dibenzyl (stilbene) have good hepatoprotective activity . 9,10-Dihydrophenanthrene compounds are a class of compounds that are ubiquitous in plants such as Orchidaceae and Juncus family . These compounds generally have anti-tumor, antispasmodic, anti-platelet aggregation, and anti-allergic and other biological activities . A class of 9,10-dihydrophenanthrene compounds or derivatives thereof can be used for liver injury protection .

Industrial Applications

In the industrial sector, 9-Methyl-9,10-dihydrophenanthrene is used in the production of dyes, plastics, and other materials. It also plays a significant role in hydrocracking processes for upgrading heavy oil. In hydrocracking processes, the compound undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions, resulting in the formation of monocyclic aromatic hydrocarbons.

Preparation Methods

9-Methyl-9,10-dihydrophenanthrene can be synthesized through different methods:

- Palladium-Catalyzed Heck Reaction Followed by a reverse Diels-Alder reaction to eliminate formaldehyde.

- Intramolecular Diels-Alder Reaction A key step in forming the benzene ring necessary for synthesizing polycyclic aromatic hydrocarbons.

- Industrial Production Typically involves large-scale palladium-catalyzed reactions because of their efficiency and ability to produce high yields. Industrial catalysts such as NiMo/Al2O3-USY are common in these processes.

Wirkmechanismus

The mechanism of action of 9-Methyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking processes, the compound undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts and result in the formation of monocyclic aromatic hydrocarbons .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, 9-methyl-9,10-dihydrophenanthrene is compared to structurally related dihydrophenanthrenes and phenanthrene derivatives (Table 1). Key differences arise from substituent effects, hydrogenation patterns, and biological activities.

Table 1: Structural and Functional Comparison of 9-Methyl-9,10-dihydrophenanthrene and Analogs

Key Comparative Insights

Hydroxyl or methoxy substituents (e.g., juncusol, 9,10-dimethoxyphenanthrene) increase polarity and hydrogen-bonding capacity, influencing solubility and bioactivity .

Metabolic Pathways

- Unlike trans-9,10-dihydro-9,10-dihydroxyphenanthrene , which is a primary metabolite of phenanthrene in mammals via epoxide intermediates , 9-methyl-9,10-dihydrophenanthrene’s metabolism remains understudied. Its methyl group may redirect metabolic pathways toward glucuronidation or sulfation instead of epoxidation.

Biological Activity

- Juncusol and analogs with hydroxyl/methoxy groups exhibit antimicrobial and cytotoxic effects, suggesting that electron-donating substituents enhance bioactivity .

- 9-Methyl-9,10-dihydrophenanthrene’s bioactivity is less documented, but its lipophilic nature may favor membrane interactions or serve as a scaffold for drug design .

Synthetic Utility

- 9-Methyl-9,10-dihydrophenanthrene’s synthesis via FVP contrasts with 9,10-dimethoxyphenanthrene , which requires dithionite reduction and methylation . These divergent routes reflect substituent-dependent reactivity.

Research Findings and Implications

- Thermodynamic Stability : 9,10-Dihydrophenanthrene derivatives exhibit lower thermal stability than fully aromatic analogs due to reduced resonance energy. For example, 9,10-dihydrophenanthrene has a standard molar enthalpy of formation (ΔfH°gas) of +112.5 kJ/mol , compared to +231.3 kJ/mol for phenanthrene .

- Cytotoxicity : Hydroxylated dihydrophenanthrenes (e.g., juncusol) disrupt mitochondrial function in cancer cells, with IC₅₀ values in the low micromolar range .

- Environmental Relevance : Methyl-substituted PAHs like 9-methyl-9,10-dihydrophenanthrene may persist longer in ecosystems due to decreased microbial degradation rates .

Q & A

Basic: What are the established synthetic routes for 9-Methyl-9,10-dihydrophenanthrene, and how are reaction conditions optimized?

Methodological Answer:

The most reliable synthesis involves the reduction of 9-methylphenanthrene using lithium in liquid ammonia with colloidal iron as a catalyst. Key optimization steps include:

- Temperature control : Maintaining ammonia in a liquid state (≤−33°C) to prevent side reactions.

- Catalyst addition : Colloidal iron enhances reaction efficiency by facilitating electron transfer.

- Moisture exclusion : Strict anhydrous conditions to avoid hydrolysis of intermediates.

Post-reaction, rapid isolation via ether extraction minimizes oxidation. This method yields ~77% purity, with NMR (60 MHz) confirming the product’s stereochemistry .

Advanced: How can NMR spectral contradictions in 9-Methyl-9,10-dihydrophenanthrene derivatives be resolved?

Methodological Answer:

Contradictions arise from rapid ring inversion in dihydrophenanthrenes, which averages NMR signals. To address this:

- Variable-temperature NMR : Lowering temperature (e.g., −50°C in CS₂) may slow inversion, though solubility limits apply.

- Computational simulation : Use programs like LAOCN3 to model ring dynamics and predict splitting patterns.

- 270 MHz high-resolution NMR : Resolves coupling constants (e.g., J5,6 = 1.6–1.9 Hz) to distinguish pseudoaxial vs. pseudoequatorial conformers .

Basic: What safety protocols are critical when handling 9-Methyl-9,10-dihydrophenanthrene?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation (vapor pressure: ~0.1 mmHg at 25°C).

- First aid : For skin contact, rinse with water for 15 minutes; if inhaled, administer artificial respiration and seek medical attention immediately.

- Storage : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent photodegradation and oxidation .

Advanced: How do researchers investigate the metabolic fate of 9-Methyl-9,10-dihydrophenanthrene in biological systems?

Methodological Answer:

- In vivo rat models : Administer the compound intravenously, collect urine/plasma, and identify metabolites via HPLC-MS.

- Liver homogenate assays : Incubate with NADPH to simulate Phase I metabolism. Key metabolites include:

- trans-9,10-Dihydrodiols (via epoxide hydrolase).

- Glutathione conjugates (e.g., S-9,10-dihydro-phenanthryl-glutathione).

- Chemical trapping : Use N-acetylcysteine to isolate mercapturic acid derivatives .

Advanced: What computational tools predict the physicochemical properties of 9-Methyl-9,10-dihydrophenanthrene?

Methodological Answer:

- Quantum chemistry software : Gaussian or ORCA calculates dipole moments and HOMO-LUMO gaps.

- QSAR/QSPR models : Train neural networks on datasets (e.g., CC-DPS) to predict logP, solubility, and toxicity.

- Molecular docking : AutoDock Vina evaluates binding affinity to cytochrome P450 enzymes (e.g., CYP1A1) .

Basic: How is the purity of synthesized 9-Methyl-9,10-dihydrophenanthrene validated?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).

- Melting point : Compare observed mp (e.g., 98–100°C) to literature values.

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: What strategies optimize the photocyclization of precursors to 9-Methyl-9,10-dihydrophenanthrene?

Methodological Answer:

- Iodine quenching : Add I₂ (>10⁻³ M) to trap radical intermediates, increasing yield of 9-phenylphenanthrene.

- Degassing : Remove O₂ to prevent side oxidation.

- Light source : Use UV lamps (λ = 300 nm) with Pyrex filters to limit undesired photodegradation .

Advanced: How are structure-activity relationships (SAR) studied for antimicrobial dihydrophenanthrenes?

Methodological Answer:

- Derivatization : Synthesize analogs with substituents (e.g., quaternary ammonium groups) to enhance membrane penetration.

- Cytotoxicity assays : Test against leukemia (CCRF-CEM) and melanoma (B-16) cell lines using MTT assays.

- MIC determination : Evaluate antimicrobial activity against S. aureus (MIC range: 0.9–27.7 µg/mL) .

Basic: What solvents are compatible with 9-Methyl-9,10-dihydrophenanthrene in reaction setups?

Methodological Answer:

- Polar aprotic : DMF or DMSO for SN2 reactions (e.g., alkylation).

- Nonpolar : Toluene or hexane for Friedel-Crafts alkylation.

- Avoid protic solvents : Methanol/water may hydrolyze sensitive functional groups .

Advanced: How is enantiomeric purity achieved in chiral dihydrophenanthrene derivatives?

Methodological Answer:

- Chiral auxiliaries : Use L-valine-derived diimines to induce asymmetry during coupling reactions.

- Salen ligands : Condense enantiopure diamines (e.g., trans-9,10-diamino-dihydrophenanthrene) with salicylaldehyde for asymmetric catalysis.

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol = 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.